molecular formula C21H26O5 B1247401 methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate

methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate

Cat. No.: B1247401
M. Wt: 358.4 g/mol
InChI Key: PCYSFZDXGZBRMA-KMJSVTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate is a natural product found in Croton urucurana with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : This compound has been utilized in the stereoselective synthesis of complex molecules, like diterpene mono- and di-lactones. A key intermediate in such syntheses is 3β‐acetoxy‐2aα,5aβ‐dimethyl‐3,4,5,5a,7,8,8aα,8bα‐octahydro‐2H‐naphtho[1,8‐bc]furan‐2,6(2aH)‐dione, demonstrating the compound's relevance in intricate chemical processes (Reuvers, Wijnberg, & Groot, 2010).
  • One-Step Synthesis Techniques : Researchers have developed one-step synthesis methods using derivatives of this compound to produce ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and related compounds. These methods underscore its efficiency in organic synthesis processes (Arrault et al., 2001).

Pharmaceutical and Medicinal Research

  • Antiprotozoal Agents : Certain derivatives of this chemical have been explored for their antiprotozoal properties, highlighting its potential in medicinal chemistry. One such derivative, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, exhibited strong DNA affinities, indicating its relevance in therapeutic applications (Ismail et al., 2004).
  • Cytotoxicity Studies : The compound's derivatives have been assessed for cytotoxic effects against various cancer cell lines. This research is critical in understanding its potential use in cancer treatment (Phutdhawong et al., 2019).

Photochemical and Synthetic Applications

  • Photodegradation Studies : Investigations into the photodegradation of natural substances like Visnagin have involved derivatives of this compound. This is significant in understanding the photochemical properties of certain organic compounds (Atta, Hishmat, & Wamhoff, 1993).

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate

InChI

InChI=1S/C21H26O5/c1-13-7-9-20(2)15(18(22)24-3)5-4-6-17(20)21(13)11-16(26-19(21)23)14-8-10-25-12-14/h5,8,10,12-13,16-17H,4,6-7,9,11H2,1-3H3/t13-,16?,17+,20+,21-/m1/s1

InChI Key

PCYSFZDXGZBRMA-KMJSVTDZSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C

Canonical SMILES

CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C

Synonyms

sonderianin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate
Reactant of Route 2
methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate
Reactant of Route 3
methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate
Reactant of Route 6
methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate

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